N-(2,5-dimethoxyphenyl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide
Description
The compound N-(2,5-dimethoxyphenyl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide features a thiazole core substituted with a phenylcarbamoyl amino group at position 2 and an acetamide-linked 2,5-dimethoxyphenyl moiety at position 3.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-27-15-8-9-17(28-2)16(11-15)23-18(25)10-14-12-29-20(22-14)24-19(26)21-13-6-4-3-5-7-13/h3-9,11-12H,10H2,1-2H3,(H,23,25)(H2,21,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFECNUDRLDTBDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazole core.
Introduction of the Phenylcarbamoyl Group: The thiazole intermediate is then reacted with phenyl isocyanate to introduce the phenylcarbamoyl group.
Attachment of the Dimethoxyphenyl Group: Finally, the dimethoxyphenyl group is introduced through a nucleophilic substitution reaction using a suitable dimethoxyphenyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenylcarbamoyl or dimethoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylcarbamoyl group can form hydrogen bonds with active site residues, while the thiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of the target compound with analogs from the evidence:
*Calculated based on molecular formula.
Key Observations:
- Substituent Effects: The 2,5-dimethoxyphenyl group in the target compound and analogs likely improves solubility compared to halogenated (e.g., 2,4-dichlorophenyl in ) or non-polar substituents .
Crystallographic Data :
- Thiazole-containing acetamides (e.g., ) exhibit twisted conformations between aromatic rings (e.g., 79.7° dihedral angle in ), influencing packing stability via N–H···N hydrogen bonds and π-π interactions . The target compound’s methoxy groups may alter these interactions.
Biological Activity
N-(2,5-dimethoxyphenyl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Compound Overview
- Chemical Name : this compound
- Molecular Formula : C18H20N4O3S
- Molecular Weight : 372.44 g/mol
Synthesis
The synthesis of this compound typically involves the coupling of a thiazole derivative with an acetamide moiety. The general synthetic route may include the following steps:
- Formation of Thiazole Derivative : Synthesis begins with the formation of the thiazole ring through cyclization reactions involving appropriate precursors.
- Coupling Reaction : The thiazole derivative is then reacted with N-(2,5-dimethoxyphenyl)acetamide under controlled conditions to yield the final product.
Antimicrobial Activity
Research has indicated that compounds containing thiazole and carbamoyl moieties exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows activity against various bacterial strains and fungi.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Candida albicans | 12 | 64 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| A549 | 30 |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival or cancer cell proliferation.
- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, preventing them from dividing.
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
- Study on Antimicrobial Properties : A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. Results indicated significant inhibitory effects against both Gram-positive and Gram-negative bacteria .
- Anticancer Evaluation : Research published in Cancer Letters assessed the anticancer effects of this compound on MCF-7 and A549 cell lines. The study found that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
